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Compound of Interest

Compound Name: 3'-Deoxyguanosine

Cat. No.: B057647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical structure of 3'-
Deoxyguanosine, a crucial nucleoside analog with significant applications in biochemical and

pharmaceutical research. The document details its molecular architecture, physicochemical

properties, and its role within biological pathways. Methodologies for its synthesis and

structural characterization by Nuclear Magnetic Resonance (NMR) spectroscopy are

presented, alongside a depiction of its involvement in the purine salvage pathway. This guide is

intended to serve as a detailed resource for professionals engaged in nucleoside chemistry,

antiviral drug development, and related fields.

Introduction
3'-Deoxyguanosine is a synthetic purine nucleoside that lacks a hydroxyl group at the 3'

position of its deoxyribose sugar moiety. This structural modification is of profound interest in

medicinal chemistry as it can act as a chain terminator in nucleic acid synthesis, a property

exploited in the development of antiviral and anticancer agents. Understanding the precise

three-dimensional structure of 3'-Deoxyguanosine is paramount for elucidating its mechanism

of action and for the rational design of novel therapeutic compounds.
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3'-Deoxyguanosine consists of a guanine base attached to a 3'-deoxy-β-D-ribofuranose ring.

Its systematic IUPAC name is 2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-

yl]-1H-purin-6-one[1].

Below is a diagram illustrating the chemical structure of 3'-Deoxyguanosine, generated using

the DOT language.

Chemical structure of 3'-Deoxyguanosine.

Physicochemical Properties
A summary of the key physicochemical properties of 3'-Deoxyguanosine is provided in the

table below.

Property Value Reference

Molecular Formula C10H13N5O4 [1][2]

Molecular Weight 267.24 g/mol [1][2]

CAS Number 3608-58-0 [1]

Canonical SMILES

C1--INVALID-LINK--

N2C=NC3=C2N=C(NC3=O)N"

>C@HCO

[1]

Appearance White to Off-White Solid [3]

Solubility
DMSO (Slightly), Water

(Slightly, Heated, Sonicated)
[3]

Melting Point <300 °C (water) [3]

Structural Data
Precise bond lengths and angles are critical for computational modeling and understanding

intermolecular interactions. While a crystal structure for 3'-Deoxyguanosine was not found in

the Cambridge Structural Database (CSD), data for the closely related 2'-deoxyguanosine

dimethyl sulfoxide disolvate has been reported. This data provides a reasonable approximation
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for the bond lengths and angles within the guanine and deoxyribose moieties of 3'-
Deoxyguanosine.

Note: The following tables present data from the crystal structure of 2'-deoxyguanosine

dimethyl sulfoxide disolvate.

Table 2.1: Selected Bond Lengths for 2'-Deoxyguanosine
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Atoms Length (Å)

N9-C1' 1.465(2)

C1'-C2' 1.531(3)

C2'-C3' 1.528(3)

C3'-O3' 1.428(2)

C3'-C4' 1.527(3)

C4'-O4' 1.453(2)

C4'-C5' 1.512(3)

C5'-O5' 1.428(2)

O4'-C1' 1.411(2)

N9-C4 1.376(2)

N9-C8 1.371(2)

N7-C5 1.389(2)

N7-C8 1.306(2)

C6-N1 1.391(2)

C6-O6 1.242(2)

C5-C4 1.375(2)

C5-C6 1.417(2)

C4-N3 1.352(2)

C2-N1 1.373(2)

C2-N2 1.339(2)

C2-N3 1.328(2)

Table 2.2: Selected Bond Angles for 2'-Deoxyguanosine
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Atoms Angle (°)

C2'-C1'-N9 114.2(1)

O4'-C1'-N9 108.3(1)

O4'-C1'-C2' 106.5(1)

C1'-C2'-C3' 102.7(1)

O3'-C3'-C2' 111.3(2)

O3'-C3'-C4' 111.5(2)

C2'-C3'-C4' 102.1(1)

O4'-C4'-C3' 105.1(1)

O4'-C4'-C5' 109.3(2)

C3'-C4'-C5' 115.1(2)

O5'-C5'-C4' 111.4(2)

C1'-O4'-C4' 109.5(1)

C4-N9-C1' 126.1(1)

C8-N9-C1' 125.9(1)

C5-N7-C8 103.9(1)

C2-N3-C4 112.9(1)

C2-N1-C6 125.3(1)

N1-C2-N3 123.4(2)

N1-C2-N2 116.8(2)

N3-C2-N2 119.8(2)

N3-C4-C5 128.8(2)

N3-C4-N9 125.9(1)

C5-C4-N9 105.3(1)
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N7-C5-C4 113.3(1)

N7-C5-C6 124.2(2)

C4-C5-C6 122.5(2)

N1-C6-C5 112.1(1)

N1-C6-O6 120.1(2)

C5-C6-O6 127.8(2)

N7-C8-N9 113.4(1)

Experimental Protocols
Synthesis of 3'-Deoxyguanosine
The synthesis of 3'-Deoxyguanosine can be achieved through a multi-step process starting

from guanosine. A common approach involves the selective protection of the hydroxyl groups,

followed by deoxygenation at the 3' position and subsequent deprotection.

A representative synthetic workflow is outlined below:

Synthesis of 3'-Deoxyguanosine

Guanosine Protection of
5' and 2' hydroxyl groups Protected Guanosine Deoxygenation at 3' position

(e.g., Barton-McCombie reaction) Protected 3'-Deoxyguanosine Deprotection 3'-Deoxyguanosine

Click to download full resolution via product page

Synthetic workflow for 3'-Deoxyguanosine.

Detailed Methodology (Illustrative Example):

Protection: Guanosine is treated with a suitable protecting group, such as a silyl ether (e.g.,

TBDMSCl), to selectively protect the 5' and 2'-hydroxyl groups.
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Activation of 3'-OH: The remaining 3'-hydroxyl group is then activated, for example, by

conversion to a thionocarbonate.

Deoxygenation: The thionocarbonate is subjected to a radical-induced deoxygenation, a key

step in the Barton-McCombie reaction, using a radical initiator (e.g., AIBN) and a reducing

agent (e.g., tributyltin hydride).

Deprotection: The protecting groups on the 5' and 2' positions are removed under

appropriate conditions (e.g., with a fluoride source for silyl ethers) to yield 3'-
Deoxyguanosine.

Purification: The final product is purified using chromatographic techniques, such as silica gel

chromatography or high-performance liquid chromatography (HPLC).

NMR Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural

elucidation of 3'-Deoxyguanosine in solution. 1H and 13C NMR spectra provide information

about the chemical environment of each atom, while 2D NMR experiments (e.g., COSY, HSQC,

HMBC) are used to establish connectivity between atoms.

General Protocol for NMR Analysis of 3'-Deoxyguanosine:

Sample Preparation:

Dissolve approximately 5-10 mg of purified 3'-Deoxyguanosine in a suitable deuterated

solvent (e.g., DMSO-d6 or D2O). The choice of solvent depends on the desired

information, as exchangeable protons (e.g., -OH, -NH2) will be visible in DMSO-d6 but not

in D2O.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Acquire a 1D 1H NMR spectrum to assess the overall purity and identify the proton

signals.
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Acquire a 1D 13C NMR spectrum (and DEPT experiments if necessary) to identify the

carbon signals.

Perform a 2D 1H-1H COSY (Correlation Spectroscopy) experiment to identify scalar-

coupled protons, particularly within the deoxyribose ring.

Perform a 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence) experiment to

correlate each proton with its directly attached carbon atom.

Perform a 2D 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) experiment to

establish long-range correlations between protons and carbons (2-3 bonds), which is

crucial for assigning quaternary carbons and confirming the overall structure.

Data Processing and Analysis:

Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).

This includes Fourier transformation, phase correction, baseline correction, and

referencing.

Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

Analyze the coupling constants (J-values) in the 1H NMR spectrum to deduce

stereochemical relationships within the deoxyribose ring.

Assign all proton and carbon resonances by systematically analyzing the correlations

observed in the 2D NMR spectra.

Biological Role: The Purine Salvage Pathway
3'-Deoxyguanosine, as a guanosine analog, can be metabolized through the purine salvage

pathway. This pathway is a crucial metabolic route for the recycling of purine bases and

nucleosides that arise from the degradation of DNA and RNA. Understanding the interaction of

3'-Deoxyguanosine with the enzymes of this pathway is vital for comprehending its biological

effects.

The diagram below illustrates the key steps of the purine salvage pathway and the potential

entry of 3'-Deoxyguanosine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b057647?utm_src=pdf-body
https://www.benchchem.com/product/b057647?utm_src=pdf-body
https://www.benchchem.com/product/b057647?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purine Salvage Pathway

DNA / RNA Degradation

GuanosineDeoxyguanosine

Purine Nucleoside
Phosphorylase (PNP)

Deoxyguanosine Monophosphate (dGMP)

dGK

3'-Deoxyguanosine
(Analog)

Guanine

Hypoxanthine-Guanine
Phosphoribosyltransferase (HGPRT)

Guanosine Monophosphate (GMP)

Guanosine Diphosphate (GDP)

GK

Guanosine Triphosphate (GTP)

NDPK

Deoxyguanosine Diphosphate (dGDP)

GK

Deoxyguanosine Triphosphate (dGTP)

NDPK

DNA Synthesis

Guanylate Kinase Nucleoside Diphosphate Kinase Deoxyguanosine Kinase

Click to download full resolution via product page

Role of 3'-Deoxyguanosine in the Purine Salvage Pathway.
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In this pathway, purine nucleoside phosphorylase (PNP) cleaves the glycosidic bond of

guanosine and deoxyguanosine to release guanine. 3'-Deoxyguanosine can act as a

substrate or inhibitor for PNP. The resulting guanine can then be converted to guanosine

monophosphate (GMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

Alternatively, deoxyguanosine can be phosphorylated by deoxyguanosine kinase to form

deoxyguanosine monophosphate (dGMP). These monophosphates are subsequently

phosphorylated to di- and triphosphates, which are precursors for nucleic acid synthesis. The

incorporation of 3'-deoxyguanosine triphosphate into a growing DNA chain would lead to

chain termination due to the absence of the 3'-hydroxyl group required for the formation of the

next phosphodiester bond.

Conclusion
This technical guide has provided a detailed examination of the structure of 3'-
Deoxyguanosine. The compilation of its physicochemical properties, along with detailed

protocols for its synthesis and NMR-based structural characterization, offers a valuable

resource for researchers. The visualization of its chemical structure and its interaction with the

purine salvage pathway provides a clear framework for understanding its biological

significance. This comprehensive overview is intended to facilitate further research and

development of 3'-Deoxyguanosine and its derivatives as potential therapeutic agents. and its

derivatives as potential therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://amp.chemicalbook.com/ProductChemicalPropertiesCB4310200_EN.htm
https://www.benchchem.com/product/b057647#what-is-the-structure-of-3-deoxyguanosine
https://www.benchchem.com/product/b057647#what-is-the-structure-of-3-deoxyguanosine
https://www.benchchem.com/product/b057647#what-is-the-structure-of-3-deoxyguanosine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b057647?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

